![molecular formula C16H12ClN5 B3052917 2-chloro-N-(naphthalen-1-ylmethyl)-7H-purin-6-amine CAS No. 481687-84-7](/img/structure/B3052917.png)
2-chloro-N-(naphthalen-1-ylmethyl)-7H-purin-6-amine
Overview
Description
2-chloro-N-(naphthalen-1-ylmethyl)-7H-purin-6-amine, also known as Cl-N-Me-Nap-6-amine, is a synthetic compound that belongs to the class of purine analogues. It has gained significant attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
1. Synthesis and Coordination Chemistry
A study discusses the synthesis and coordination behavior of a macrocycle containing naphthalen-1-ylmethyl moieties. This macrocycle exhibits protonation steps and forms complexes with Cu2+ and Zn2+ ions, influencing fluorescence emission, making it relevant in coordination chemistry and luminescence studies (Clares et al., 2004).
2. Amino Protecting Group
The use of 2-naphthalenemethyl (NAP) as a versatile amino protecting group has been reported. This compound demonstrates chemoselectivity in the presence of various functionalities, highlighting its potential in synthetic chemistry (Godin et al., 2003).
3. Nonplanar Electron Donors
Naphthidines, prepared by amination of 1-chloronaphthalene, serve as highly nonplanar electron donors. They exhibit substantial stability and have interesting electronic and magnetic properties, which could be significant in materials science (Desmarets et al., 2006).
4. Fluorinated Polyimides
The synthesis of fluorinated polyimides derived from naphthalene-based compounds shows potential in creating materials with low moisture absorption and dielectric constants. These materials are significant in electronics and materials engineering (Chung & Hsiao, 2008).
5. Photophysical Behavior Tuning
Research on luminescent cyclam derivatives, including naphthalen-1-ylmethyl-amino derivatives, demonstrates the ability to tune photophysical behavior through cation binding and excited-state redox potential. This finding is relevant in photochemistry and sensor development (Moore et al., 2005).
6. Schiff Base Compounds in Corrosion Inhibition
Schiff base compounds synthesized from naphthalen-1-amine have demonstrated good corrosion inhibition properties, which could be beneficial in material protection and industrial applications (Elemike et al., 2018).
properties
IUPAC Name |
2-chloro-N-(naphthalen-1-ylmethyl)-7H-purin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5/c17-16-21-14(13-15(22-16)20-9-19-13)18-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2,(H2,18,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOIMTCYWNQNPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC3=NC(=NC4=C3NC=N4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435070 | |
Record name | AGN-PC-0MY5A2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
481687-84-7 | |
Record name | AGN-PC-0MY5A2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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